9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine is a compound that belongs to the class of purine derivatives, which are significant in various biological processes and pharmaceutical applications. This compound features a bromothiophene moiety, which enhances its biological activity, particularly in targeting specific receptors. The compound's structure suggests potential uses in medicinal chemistry, particularly in the development of drugs targeting the central nervous system or for anti-cancer therapies.
The compound can be synthesized through various chemical methods, as outlined in patent literature and scientific studies focusing on nucleoside analogs and their derivatives. For instance, chemical synthesis routes have been documented that involve modifications to purine structures to enhance their pharmacological properties .
9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine is classified as a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of nucleosides and can interfere with nucleic acid metabolism. This specific compound may also fall under the category of aromatic heterocycles, due to the presence of the thiophene ring.
The synthesis of 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of reactions and confirm product identity.
The molecular structure of 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine can be represented as follows:
This indicates that the compound consists of 13 carbon atoms, 12 hydrogen atoms, one bromine atom, five nitrogen atoms, and one oxygen atom.
Key structural features include:
The compound can participate in various chemical reactions typical for purine derivatives:
Reactions involving this compound should be conducted under controlled conditions to prevent unwanted side reactions. Monitoring reaction progress using spectroscopic methods is essential for ensuring desired outcomes.
The mechanism of action for 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine likely involves interaction with specific receptors or enzymes within biological systems.
Studies suggest that compounds with similar structures exhibit significant activity against cancer cell lines and could serve as leads for drug development targeting adenosine receptors .
9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine has potential applications in:
This compound exemplifies the ongoing research into purine derivatives' therapeutic potential, highlighting its significance in medicinal chemistry and drug development efforts.
The strategic fusion of purine and thiophene scaffolds represents a deliberate effort to merge pharmacophores with complementary bioactivities. Purine analogues, such as 6-methoxy-9H-purin-2-amine (CAS 20535-83-5), have been commercially available as synthetic intermediates since at least the 1970s, with modern suppliers like Fluorochem offering high-purity (>95%) versions for drug discovery [1]. These compounds exploit purine’s role in nucleotide biochemistry, enabling interference with adenosine receptors or kinase signaling. Concurrently, thiophene derivatives emerged as privileged structures in medicinal chemistry, evidenced by their presence in 26 FDA-approved drugs including antiplatelet agents (ticlopidine), antipsychotics (olanzapine), and NSAIDs (tiaprofenic acid) [2] [8].
The hybridization initiative gained momentum with studies on blebbistatin, a myosin inhibitor whose purine-like core was modified with thiophene-inspired substitutions to improve pharmacological properties. Derivatives like para-nitroblebbistatin and para-aminoblebbistatin demonstrated that scaffold modifications could fine-tune metabolic stability, tissue accumulation (e.g., muscle targeting), and isoform specificity while reducing mutagenicity [6]. These advances validated the purine-thiophene merger as a viable strategy for optimizing drug-like properties.
Table 1: Historical Milestones in Purine-Thiophene Hybrid Development
Time Period | Key Advancement | Significance |
---|---|---|
1970s-1980s | Commercial availability of 6-methoxy purin-2-amine derivatives [1] | Enabled accessible synthetic routes to purine intermediates |
2000-2010 | Discovery of thiophene’s rank as 4th most prevalent sulfur-containing scaffold in FDA drugs [2] | Highlighted thiophene’s therapeutic versatility |
2010-2020 | Development of blebbistatin-thiophene hybrids with enhanced ADMET properties [6] | Demonstrated scaffold optimization via structural hybridization |
2020-Present | Application of cross-coupling techniques (e.g., Suzuki) for purine-thiophene conjugation [3] | Facilitated precise C-C bond formation between heterocycles |
Bromine introduction at the 4-position of thiophene serves dual chemical and biological purposes. Chemically, the C-Br bond acts as a versatile handle for transition metal-catalyzed cross-coupling reactions, exemplified by Suzuki-Miyaura couplings that enable aryl boronic acids to form biaryl linkages [3]. For instance, 5-bromothiophene-2-sulfonamide derivatives have been used to generate libraries of 5-aryl-thiophenes via palladium catalysis, with yields exceeding 80% under mild conditions [3]. Biologically, bromine’s substantial size (van der Waals radius: 1.85 Å) and moderate electronegativity create localized electron-withdrawing effects that influence:
Phosphorus-containing fused heterocycles derived from 2-acetyl-5-bromothiophene further demonstrate bromine’s synthetic utility. These structures form bicyclic 5,6-membered systems through Horner-Emmons reactions, exhibiting anti-inflammatory activity at 50 mg/kg doses without toxicity [4]. The bromine atom’s position proves critical – 4-bromothiophene derivatives outperform 3- or 5-substituted isomers in both potency and synthetic accessibility due to reduced steric hindrance during nucleophilic substitution.
Table 2: Impact of Bromothiophene Substitutions on Bioactivity
Bromothiophene Derivative | Key Reaction | Biological Outcome | Reference |
---|---|---|---|
5-Bromothiophene-2-sulfonamide | Suzuki coupling with aryl boronic acids | Urease inhibition (IC50 ∼30.8 μg/mL) surpassing thiourea standard | [3] |
2-Acetyl-5-bromothiophene | Horner-Emmons reaction with phosphonyl carbanions | Anti-inflammatory activity via fused heterocycle formation | [4] |
4-Bromothiophene-2-carboxaldehyde | Hantzsch-type cyclization | Enhanced antibacterial and hemolytic activity | [7] [8] |
The pharmacological profile of purine-thiophene hybrids exhibits marked sensitivity to molecular geometry and functional group placement. In the target compound 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine, three positional features dictate bioactivity:
Functional group modifications alter electronic profiles and steric occupancy, as quantified by Hammett constants (σ) and Taft steric parameters (Es). For example:
Table 3: Positional Isomerism Effects on Thiophene-Purine Hybrids
Structural Feature | Steric Parameter (Es) | Electronic Parameter (σ) | Biological Consequence |
---|---|---|---|
4-Bromothiophene linkage | -1.25 (high steric demand) | +0.23 (moderate electron withdrawal) | Enhanced target selectivity via 3D complementarity |
6-Methoxy purine | -0.55 | -0.27 (electron donation) | Increased metabolic stability and membrane permeability |
N9-alkyl connection | N/A (conformational change) | N/A | Preserved H-bonding capacity at N1/N3 |
8-Amino substitution | -0.55 | -0.16 (weak donation) | Additional H-bond donation without planarization |
The convergence of these design elements—bromothiophene’s synthetic versatility, purine’s target specificity, and positional isomerism’s stereoelectronic control—creates a promising template for developing enzyme inhibitors and receptor modulators targeting inflammation, oncology, and infectious diseases. Future work will require precise characterization of the hybrid’s target engagement profile through structural biology and mechanistic enzymology.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3